molecular formula C14H13FN2O3 B10871506 6-Fluoro-4-(morpholin-4-yl)quinoline-3-carboxylic acid

6-Fluoro-4-(morpholin-4-yl)quinoline-3-carboxylic acid

Cat. No.: B10871506
M. Wt: 276.26 g/mol
InChI Key: CSQMEPDUJPMZRL-UHFFFAOYSA-N
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Description

6-Fluoro-4-(morpholin-4-yl)quinoline-3-carboxylic acid: is a chemical compound with the following structure:

Structure:C13H9ClFNO3\text{Structure:} \quad \text{C}_{13}\text{H}_9\text{ClFNO}_3 Structure:C13​H9​ClFNO3​

This compound belongs to the quinoline class and contains a fluorine atom, a morpholine ring, and a carboxylic acid group. Quinolines are heterocyclic aromatic compounds with diverse applications in medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route is as follows:

    Formation of Intermediate:

    Substitution Reaction:

Industrial Production: The industrial production methods may vary, but the key steps involve the synthesis of the intermediate followed by the substitution reaction .

Chemical Reactions Analysis

Reactions:

    Substitution Reactions: The compound can undergo substitution reactions due to the presence of the amino group. Common reagents include various amines.

    Cyclization Reactions: Formation of the quinoline ring involves cyclization.

    Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions.

Major Products: The major products depend on the specific substituent on the amino group. The derivatives obtained can have diverse properties and applications.

Scientific Research Applications

Medicinal Chemistry::

    Anticancer Agents: Some derivatives exhibit significant anticancer activity against various carcinoma cell lines.

    Drug Design: The quinoline scaffold serves as a promising lead for designing novel h TopoIIα inhibitors.

Other Fields::

    Materials Science: Quinolines find applications in organic electronics and photovoltaics.

    Biological Studies: Researchers explore their interactions with biological targets.

Mechanism of Action

The exact mechanism of action for this compound may vary based on its specific derivatives. it likely involves interactions with cellular targets, possibly affecting DNA replication or repair pathways.

Comparison with Similar Compounds

While there are several quinoline derivatives, the unique combination of fluorine, morpholine, and carboxylic acid functionalities in this compound sets it apart. Similar compounds include other quinolines and related heterocycles.

Properties

Molecular Formula

C14H13FN2O3

Molecular Weight

276.26 g/mol

IUPAC Name

6-fluoro-4-morpholin-4-ylquinoline-3-carboxylic acid

InChI

InChI=1S/C14H13FN2O3/c15-9-1-2-12-10(7-9)13(11(8-16-12)14(18)19)17-3-5-20-6-4-17/h1-2,7-8H,3-6H2,(H,18,19)

InChI Key

CSQMEPDUJPMZRL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C3C=C(C=CC3=NC=C2C(=O)O)F

Origin of Product

United States

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